molecular formula C10H14N2 B582116 (S)-(-)-Nicotine-d4 CAS No. 284685-07-0

(S)-(-)-Nicotine-d4

Cat. No.: B582116
CAS No.: 284685-07-0
M. Wt: 166.26
InChI Key: SNICXCGAKADSCV-VJPMMSBNSA-N
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Description

(S)-(-)-Nicotine-d4 is a deuterated form of (S)-(-)-Nicotine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of nicotine. The compound retains the same chemical structure as nicotine but with enhanced stability and distinct mass spectrometric properties due to the presence of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Nicotine-d4 typically involves the deuteration of (S)-(-)-Nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment are critical parameters, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-Nicotine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: The compound can be oxidized to form nicotine N-oxide.

  • **Reduction

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i2D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-VJPMMSBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746757
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284685-07-0
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284685-07-0
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